molecular formula C13H10F2 B1294899 Bis(4-fluorophenyl)methane CAS No. 457-68-1

Bis(4-fluorophenyl)methane

Cat. No. B1294899
CAS RN: 457-68-1
M. Wt: 204.21 g/mol
InChI Key: DXQVFHQUHOFROC-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)methane is a chemical compound with the molecular formula C13H10F2 . It is also known as 4,4’-Difluorodiphenylmethane . It has been used in the study of thermal stability, water uptake, and proton conductivity of carboxylated, carboxylated/sulfonated, and crosslinked membranes .


Synthesis Analysis

Bis(4-fluorophenyl)methane can be synthesized from Chlorobis(4-fluorophenyl)methane .


Molecular Structure Analysis

The molecular structure of Bis(4-fluorophenyl)methane consists of two phenyl rings connected by a single carbon atom . Each phenyl ring has a fluorine atom attached to it .


Chemical Reactions Analysis

Bis(4-fluorophenyl)methanol is one of the degradation products of flunarizine hydrochloride .


Physical And Chemical Properties Analysis

Bis(4-fluorophenyl)methane is a white to slightly yellow crystalline powder . It has a molecular weight of 204.2153 . The compound has a boiling point of 260.1°C at 760 mmHg and a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Photophysical Properties

  • Intriguing Emission Spectra : Bisphenylmethanes with nonconjugated structures, like bis(4-fluorophenyl)methane, display unexpected photophysical properties. For instance, certain bisphenylmethanes emit visible light, despite lacking standard π-bonds connected to aromatic rings. These materials have been found to exhibit high solid-state quantum yields and extended emission spectra, with intramolecular interactions playing a significant role in this phenomenon (Zhang et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Bis(4-fluorophenyl)methane and its derivatives have been synthesized and characterized in various studies. These compounds serve as precursors or intermediates in the synthesis of more complex molecules. For example, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been synthesized and characterized for applications as three-state indicators (Sarma & Baruah, 2004).

Biodegradation Studies

  • Environmental Impact and Biodegradation : The biodegradation of bisphenols, including bis(4-fluorophenyl)methane, has been a topic of interest due to their potential environmental impact. Studies have explored the biodegradation behaviors of these compounds in various environments, such as seawater (Danzl et al., 2009).

Application in Polymers

  • Polymer Development : Bis(4-fluorophenyl)methane derivatives have been used in the synthesis of novel polymers. These polymers often exhibit desirable properties such as good thermal stability and high glass-transition temperatures, making them suitable for various industrial applications (Wang & Zhu, 2009).

Ligand in Complexes

  • Complexes Formation : Bis(4-fluorophenyl)methane and its derivatives are used as ligands in the formation of metal complexes. These complexes have applications in catalysis and materials science. For instance, bis(diethylphosphino)methane has been used as a bridging ligand in complexes of Ir2, Rh2, and IrRh (Slaney et al., 2012).

Sensor Development

  • Sensing Applications : Certain derivatives of bis(4-fluorophenyl)methane have been explored for their potential in sensor development. For example, oxidized bis(indolyl)methane has been used as a colorimetric sensor for ions like fluoride (He et al., 2006).

Safety And Hazards

Bis(4-fluorophenyl)methane is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQVFHQUHOFROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196600
Record name 1,1'-Methylenebis(4-fluorobenzene)
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Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluorophenyl)methane

CAS RN

457-68-1
Record name 1,1′-Methylenebis[4-fluorobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=457-68-1
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Record name 1,1'-Methylenebis(4-fluorobenzene)
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Record name 457-68-1
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Record name 1,1'-Methylenebis(4-fluorobenzene)
Source EPA DSSTox
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Record name 1,1'-methylenebis[4-fluorobenzene]
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Record name 1,1'-METHYLENEBIS(4-FLUOROBENZENE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
M Okano, M Thevis, M Sato… - Drug testing and …, 2016 - Wiley Online Library
The identification of trimetazidine in urine samples might result from administration of the permitted drug lomerizine. Laboratories are therefore urged to carefully investigate suspicious …
R Chodankar, A Mahajan - Separation Science Plus, 2022 - Wiley Online Library
The investigation's objective was to access the stability of the drug substance Pimozide under the stress conditions specified in the International Conference on Harmonization Q1A(R2) …
J O'Brien, G Hessman, B Twamley - core.ac.uk
2-[(Diphenylmethyl) sulfinyl] acetamide (modafinil) is commonly prescribed for the treatment of narcolepsy and increasing popularity and off-label use as a cognitive enhancer resulted …
Number of citations: 0 core.ac.uk
X Wang, LH Liu, JH Shi, J Peng, HY Tu… - European Journal of …, 2013 - Wiley Online Library
A novel palladium‐catalyzed coupling reaction of an aryl methyl ketone with two molecules of an aryl halide to yield symmetric diarylmethanes is described. In the facile one‐pot reaction…
AV Lavrova, NM Gretskaya, MG Akimov… - Russian Journal of …, 2019 - Springer
Dopamine transporter is a transmembrane protein associated with regulation of dopaminergic signal transmission by dopamine reuptake from the synaptic cleft back into cytosol. Some …
Number of citations: 3 link.springer.com
G Dowling, PV Kavanagh, B Talbot… - Drug Testing and …, 2017 - Wiley Online Library
2‐[(Diphenylmethyl)sulfinyl]acetamide (modafinil) is commonly prescribed for the treatment of narcolepsy. Increasing popularity and off‐label use as a cognitive enhancer has resulted …
L Tremblay, SD Kohl, JA Rice, JP Gagné - Chemosphere, 2005 - Elsevier
The impact of the lipid fraction of natural geosorbents on the sorption of a polycyclic aromatic hydrocarbon was assessed using several experiments. In the first set of experiments …
Number of citations: 42 www.sciencedirect.com
MY Cai, Z Li, Q Huang, G Song - Chemistry & Biodiversity, 2008 - Wiley Online Library
A series of {[1‐(arylmethyl)piperidin‐4‐yl]oxy}‐(trifluoromethyl)‐pyridine derivatives were designed and synthesized on the basis of the ketanserin (1) framework, a prototypic …
Number of citations: 3 onlinelibrary.wiley.com
JD Robcrts, MC Cascrio - Chem. Commun, 1988 - academia.edu
R, represents a–CONH,–CN,–COOH,–COOM or–COOR, group, M being an alkali metal and R, being an alkyl radical having from 1 to 4 carbon atoms; and R, rcprcscnts a hydrogen …
Number of citations: 0 www.academia.edu
M Okajima, K Soga, T Watanabe, K Terao… - Bulletin of the …, 2009 - journal.csj.jp
The “cation pools” of diarylcarbenium ions have been generated by the low-temperature electrochemical oxidation of diphenylmethane derivatives. In addition to diphenylmethanes …
Number of citations: 41 www.journal.csj.jp

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